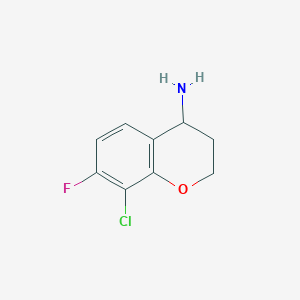

8-Chloro-7-fluorochroman-4-amine

Description

Significance of Chromane (B1220400) Ring Systems in Synthetic and Medicinal Chemistry

The chromane scaffold, a heterocyclic compound featuring a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in both synthetic and medicinal chemistry. wikipedia.orgmdpi.com Its prevalence in nature and the diverse biological activities exhibited by its derivatives underscore its importance. core.ac.ukacs.org The chromane ring system is considered a "privileged scaffold" because its structure is a recurring feature in a variety of biologically active compounds. nih.govnih.gov This has made it a focal point for medicinal chemistry programs aiming to develop safer and more effective therapeutic agents. nih.gov

Chromane derivatives are widely distributed in the plant kingdom. acs.orgnih.gov Natural products containing this scaffold, such as vitamins E (tocopherols and tocotrienols), flavonoids, and various polyphenols, exhibit a broad range of biological properties. wikipedia.orgacs.orgnih.gov The inherent bioactivity of these natural compounds has inspired chemists to create a vast library of synthetic analogues. These synthetic derivatives often aim to replicate or enhance the therapeutic properties of their natural counterparts, leading to the development of drugs like the beta-blocker nebivolol (B1214574) and the selective estrogen receptor modulator ormeloxifene. wikipedia.org

Table 1: Examples of Chromane Derivatives

| Compound Type | Name | Source/Application |

|---|---|---|

| Natural | Vitamin E (α-Tocopherol) | Plant oils, nuts, seeds |

| Natural | Flavanones | Ubiquitous in plants researchgate.net |

| Synthetic | Nebivolol | Pharmaceutical drug (Beta-blocker) wikipedia.org |

| Synthetic | Troglitazone | Pharmaceutical drug (Antidiabetic) wikipedia.org |

The Chroman-4-amine (B2768764) Motif: A Privileged Scaffold for Molecular Design

The introduction of an amine group at the 4-position of the chroman ring transforms the chroman-4-one intermediate into the chroman-4-amine motif. This structural element is also considered a privileged scaffold, offering a three-dimensional structure that is conducive to binding with biological targets. core.ac.uknih.gov

The synthesis of chroman-4-amines, often achieved through the reductive amination of the corresponding chroman-4-one, allows for significant structural diversity. core.ac.uk A wide variety of substituents can be introduced on the amine nitrogen, as well as on the aromatic and pyran rings of the chromane core. researchgate.net This tolerance for different functional groups enables the fine-tuning of the molecule's physicochemical properties, such as polarity and steric bulk, which is a critical aspect of molecular design in medicinal chemistry. acs.orgacs.org

The chroman-4-amine scaffold is actively explored in modern drug discovery. core.ac.uknih.gov Derivatives based on this motif have been investigated for a range of potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov For instance, certain chroman-4-amine derivatives have been shown to act as inhibitors of specific enzymes, such as butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases. core.ac.uk The ability to readily synthesize a library of diverse chroman-4-amine analogues makes this scaffold a valuable tool for identifying new lead compounds in the drug development process. jmbfs.org

Rationale for Halogenation (Chloro and Fluoro) in Chroman-4-amine Frameworks: A Focus on 8-Chloro-7-fluorochroman-4-amine

The specific compound of interest, this compound, is a chiral organic molecule featuring halogen substituents at defined positions on the aromatic ring. evitachem.com The introduction of halogen atoms, particularly chlorine and fluorine, is a common and powerful strategy in medicinal chemistry to modulate a molecule's properties.

Halogenation can influence a compound's:

Lipophilicity: Affecting its ability to cross cell membranes.

Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.

Binding Affinity: Introducing new interactions (e.g., halogen bonds) with the target protein, potentially enhancing potency.

Electronic Properties: Altering the acidity or basicity of nearby functional groups.

In the case of this compound, the chlorine atom at position 8 and the fluorine atom at position 7 are expected to significantly impact its biological and chemical profile. evitachem.com Research into related halogenated chromanones has shown that electron-withdrawing groups in the 6- and 8-positions can be favorable for inhibitory activity against certain enzymes. acs.org The synthesis of this specific compound typically involves a multi-step process to first form the chroman ring, followed by the strategic introduction of the chlorine and fluorine atoms, and finally the installation of the amine group. evitachem.com This molecule serves as a key intermediate in the synthesis of more complex pharmaceutical agents and is a subject of interest for its potential applications in medicinal chemistry. evitachem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClFNO evitachem.com |

| Molecular Weight | ~201.62 g/mol evitachem.com |

| Appearance | Likely a solid or crystalline form evitachem.com |

Positional Impact of Halogens on Chroman-4-amine Scaffolds

The introduction of halogen atoms onto the aromatic ring of the chroman-4-amine scaffold profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The position and nature of the halogen substituent are critical factors in modulating parameters such as lipophilicity, electronic distribution, and metabolic stability. These modifications can significantly impact how the molecule interacts with its biological target.

In the specific case of this compound, the placement of a chloro group at position 8 and a fluoro group at position 7 is a deliberate design choice aimed at enhancing its molecular profile. Electron-withdrawing groups, such as chlorine and fluorine, on the benzene ring can affect the acidity (pKa) of the amine group and the quinoline (B57606) nitrogen in analogous structures. nih.gov This alteration of electronic properties can influence the molecule's ability to cross cell membranes and its binding affinity to target proteins. nih.gov

The Hammett constant, a measure of the electron-donating or electron-withdrawing effect of a substituent, provides insight into the electronic influence of the halogens. The specific substitution pattern seen in this compound is a key aspect of its structure-activity relationship (SAR), where the combined electronic effects of the chloro and fluoro groups are tailored for a desired biological outcome. nih.gov Research on related heterocyclic structures has shown that the strategic placement of halogens can lead to enhanced potency and selectivity. For instance, studies on 4-aminoquinolines have demonstrated a direct correlation between the electron-withdrawing capacity of substituents at the 7-position and their antiplasmodial activity. nih.gov This principle highlights the importance of the specific halogenation pattern in designing potent chroman-4-amine derivatives.

Stereochemical Considerations in Halogenated Chroman-4-amines

The presence of a chiral center at the C4 position of the chroman ring, where the amine group is attached, introduces the element of stereochemistry, which is of paramount importance in medicinal chemistry. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes. Consequently, the synthesis of enantiomerically pure halogenated chroman-4-amines is a significant focus of chemical research.

The synthesis of chiral chromans can be achieved through various methods, including asymmetric catalysis, which allows for the selective formation of one enantiomer over the other. nih.gov Organocatalysis, for example, has been successfully employed in the enantioselective synthesis of various chiral halogenated compounds. nih.gov These methods often utilize chiral catalysts to direct the reaction pathway towards the desired stereoisomer, resulting in products with high enantiomeric excess. nih.gov

For halogenated chroman-4-amines, controlling the stereochemistry at the C4 position is crucial for optimizing therapeutic efficacy. The spatial arrangement of the amine group, in conjunction with the electronic effects of the halogen substituents on the aromatic ring, dictates the molecule's three-dimensional conformation and its ability to fit into the binding pocket of a biological target. The development of synthetic routes that provide access to specific stereoisomers of compounds like this compound is therefore a critical step in the drug discovery process. nih.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₉ClFNO |

| Stereochemistry | Chiral at C4 |

| Halogen at C7 | Fluorine |

| Halogen at C8 | Chlorine |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |

InChI Key |

VOFLMGPYHIBKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 7 Fluorochroman 4 Amine and Its Derivatives

General Synthetic Approaches to Chroman-4-amines

The preparation of chroman-4-amines is most commonly achieved starting from chroman-4-one precursors. The chroman-4-one framework itself is a significant heterocyclic structure found in a wide array of medicinally important compounds. rsc.org Various methods have been developed for the synthesis of chroman-4-ones, including base-mediated aldol (B89426) condensations, radical cascade annulation reactions, and the reduction of chromones. acs.orgresearchgate.netmdpi.com Once the desired substituted chroman-4-one is obtained, the focus shifts to the introduction of the amine functionality at the C4 position.

The conversion of a chroman-4-one to a chroman-4-amine (B2768764) is a pivotal transformation. The carbonyl group at the 4-position is the key handle for introducing the amine. A primary strategy for this conversion is reductive amination.

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes. The process involves two key steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine. youtube.com In the synthesis of 8-chloro-7-fluorochroman-4-amine, the corresponding 8-chloro-7-fluorochroman-4-one (B13046523) is treated with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ.

The choice of reducing agent is critical for the success of the reaction. While catalytic hydrogenation over a supported metal catalyst is considered an ideal and green option, it is not always applicable. acsgcipr.org Alternative chemical reducing agents are frequently employed, each with distinct characteristics in terms of reactivity, selectivity, and handling requirements. acsgcipr.orgorganic-chemistry.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | High atom economy; clean reaction with minimal byproducts. acsgcipr.orgnih.gov | May not be compatible with other reducible functional groups; can be irreproducible in some cases. acsgcipr.org |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective; tolerates a wide range of functional groups; good for acid-sensitive substrates. organic-chemistry.org | Delivers only one hydride equivalent; low solubility in many organic solvents. acsgcipr.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH where imine formation is favorable. youtube.com | Highly toxic (potential release of HCN gas); slower reaction rates compared to other hydrides. acsgcipr.orgorganic-chemistry.org |

| Borane-Amine Complexes (e.g., 2-Picoline Borane) | Stable and easy to handle; can be used in protic solvents that facilitate imine formation. acsgcipr.org | Off-gassing of hydrogen during reaction and quench requires careful management. acsgcipr.org |

Base-mediated condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of chroman synthesis, base-mediated reactions like the aldol condensation can be employed to construct the chroman-4-one ring system from simpler precursors, such as a 2'-hydroxyacetophenone (B8834) and an aldehyde. acs.orgyoutube.com While not a direct method to the amine, this establishes the necessary carbocyclic framework.

More advanced multi-component condensation reactions, promoted by a base or an acid, can assemble complex heterocyclic structures in a single step. researchgate.netpkusz.edu.cn For instance, a four-component condensation (4CC) approach can be envisioned for the synthesis of highly substituted chroman derivatives, potentially incorporating the nitrogen atom early in the sequence. rsc.org These methods offer high efficiency by minimizing the number of synthetic steps and purification procedures.

Synthesis from Chroman-4-ones (Precursors)

Enantioselective Synthesis of Chiral Chroman-4-amine Isomers

The amine at the C4 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. evitachem.com Since the biological activity of chiral molecules often resides in only one enantiomer, methods for enantioselective synthesis are of paramount importance. nih.gov These strategies aim to produce a single enantiomer in high purity, typically starting from the prochiral chroman-4-one.

One of the most reliable methods for the enantioselective synthesis of chiral alcohols from prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgyoutube.com This reaction utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source (like BH₃•THF) to reduce the ketone to a secondary alcohol with high enantioselectivity. wikipedia.orgorganic-chemistry.org

In this pathway, 8-chloro-7-fluorochroman-4-one would first be asymmetrically reduced to the corresponding chiral (S)- or (R)-8-chloro-7-fluorochroman-4-ol. The stereochemical outcome is predictable based on the chirality of the proline-derived catalyst used. youtube.com

Table 2: Key Features of CBS Reduction

| Feature | Description |

|---|---|

| Catalyst | Chiral oxazaborolidine, derived from a chiral amino alcohol (e.g., proline). organic-chemistry.orgresearchgate.net |

| Reducing Agent | Typically borane-tetrahydrofuran (B86392) complex (BH₃•THF) or other borane sources. wikipedia.org |

| Mechanism | The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, allowing the borane to deliver a hydride to one face of the carbonyl group preferentially. youtube.comorganic-chemistry.org |

| Selectivity | Generally provides high enantiomeric excess (ee) for a wide range of ketones, provided there is sufficient steric difference between the two groups attached to the carbonyl. youtube.com |

While direct asymmetric hydrogenation of the corresponding ketimine is an alternative, it has been reported to result in low enantioselectivities for 4-chromanone (B43037) systems, making the reduction-to-alcohol route more favorable. acs.org

First, the hydroxyl group of the chiral alcohol is converted into a good leaving group (e.g., by tosylation or mesylation). Subsequent reaction with an azide (B81097) source, such as sodium azide (NaN₃), proceeds via an Sₙ2 reaction, which inverts the stereocenter to form the corresponding chiral azide. Alternatively, the alcohol can be directly converted to the azide with inversion using reagents like diphenylphosphoryl azide (DPPA). nih.gov

The final step is the reduction of the azide group to the primary amine. This reduction is highly efficient and can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reagents like triphenylphosphine (B44618) (the Staudinger reaction) or sodium borohydride. researchgate.netorganic-chemistry.org This pathway provides a reliable route to the enantiomerically pure chroman-4-amine that is opposite in configuration to the starting chiral alcohol.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Chloro-7-fluorochroman-4-one |

| (S)-8-chloro-7-fluorochroman-4-ol |

| (R)-8-chloro-7-fluorochroman-4-ol |

| 2'-Hydroxyacetophenone |

| Sodium azide |

| Diphenylphosphoryl azide (DPPA) |

| Sodium borohydride |

| Triphenylphosphine |

| Borane-tetrahydrofuran complex (BH₃•THF) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Sodium cyanoborohydride (NaBH₃CN) |

Chromatography-Free Purification Techniques for Stereoisomers

The primary chromatography-free method for separating enantiomers of chiral amines like this compound is through the formation of diastereomeric salts. This classical resolution technique leverages the different physical properties of diastereomers, which allows for their separation by conventional methods like fractional crystallization.

The process involves the following steps:

Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent. The resulting acid-base reaction forms a mixture of two diastereomeric salts. For a racemic amine (containing both R and S enantiomers) and a pure D-chiral acid, the products will be (R-amine, D-acid) and (S-amine, D-acid) salts.

Fractional Crystallization: These two diastereomeric salts are not mirror images and thus have different solubilities in a given solvent. This difference allows one diastereomer to crystallize preferentially from the solution while the other remains dissolved. The less soluble salt is then isolated by filtration.

Liberation of the Enantiomer: After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and regenerate the free amine, which is now enantiomerically pure. The resolving agent can often be recovered and reused.

Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. nih.gov The choice of resolving agent and solvent is crucial for a successful separation and may require empirical optimization. nih.gov

Targeted Synthesis of Halogenated Chroman-4-amine Derivatives

The synthesis of specifically substituted chromans such as this compound requires precise control over the introduction of halogen substituents onto the aromatic ring. The chroman-4-one is a key intermediate, which is later converted to the desired amine.

Strategies for Introducing Chlorine and Fluorine Substituents

The introduction of fluorine and chlorine onto the chroman scaffold can be achieved through several strategic approaches, primarily by using pre-halogenated starting materials or by direct halogenation of an intermediate.

Synthesis from Halogenated Phenols: The most direct method involves starting with a phenol (B47542) that already contains the desired halogen pattern. For this compound, a potential starting material would be 2-chloro-3-fluorophenol. This phenol can undergo reactions such as a Michael addition with acrylonitrile, followed by an acid-catalyzed intramolecular cyclization (a Houben-Hoesch type reaction) to form the corresponding 8-chloro-7-fluorochroman-4-one. researchgate.net This ketone is the direct precursor to the target amine.

Electrophilic Fluorination: Introducing fluorine onto an existing aromatic ring can be accomplished using electrophilic fluorinating agents. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), are widely used due to their relative stability and safety. wikipedia.org These reagents can fluorinate electron-rich aromatic rings or activated positions on the chroman or chromanone structure.

Electrophilic Chlorination: Similarly, chlorine can be introduced via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine. The mechanism of electrophilic chlorination has been studied to understand the geometry of chlorine transfer to an aromatic ring. nih.gov

The general synthetic pathway often involves forming the chroman-4-one ring first, followed by reductive amination or other C-N bond-forming reactions to install the amine at the C-4 position. evitachem.com

One-Pot Synthetic Procedures for Fluorinated Chroman-4-one Derivatives (as intermediates for amines)

One-pot or tandem reactions provide an efficient route to chroman-4-one intermediates by combining multiple synthetic steps into a single operation, avoiding the isolation of intermediates. These methods are particularly valuable for constructing complex structures like fluorinated chromanones.

One prominent strategy involves a tandem reaction that begins with a Michael addition followed by an intramolecular cyclization. For example, a phenol can react with an α,β-unsaturated compound; the resulting intermediate then cyclizes to form the chroman ring. researchgate.net Fluorinated chromanones have been synthesized via an enantioselective tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes, catalyzed by a chiral amine. rsc.org

Another powerful approach is the cascade radical cyclization of 2-(allyloxy)arylaldehydes. researchgate.netmdpi.com In this method, a radical is generated that adds to the aldehyde, initiating a cyclization onto the allyl group to form the 3-substituted chroman-4-one ring system. This has been applied to create a variety of functionalized chroman-4-ones.

| Tandem Reaction Type | Starting Materials | Key Features |

| Michael Addition/Cyclization | 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Chiral amine catalysis, enantioselective, forms fluorinated tricyclic chromanones. rsc.org |

| Michael Addition/Houben-Hoesch | Phenols and acrylonitrile | Two-step, one-pot potential; forms chroman-4-one from a 3-aryloxypropanenitrile intermediate. researchgate.net |

| Radical Cascade Cyclization | 2-(Allyloxy)arylaldehydes and radical precursors | Metal-free or photocatalytic conditions, high functional group tolerance. researchgate.netmdpi.com |

Diversification of Chroman-4-amine Scaffolds through Chemical Modifications

The chroman-4-one scaffold is a versatile building block that allows for extensive chemical modification to generate a diverse range of derivatives. nih.gov These modifications can occur at various positions on the chroman ring system, leading to novel structures with potentially unique biological activities.

The chroman-4-one structure is a key precursor for generating more complex architectures, including spirocyclic systems and derivatives modified at the C-4 position. nih.gov

Computational and Theoretical Investigations of 8 Chloro 7 Fluorochroman 4 Amine and Analogs

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of chroman derivatives. acs.orgnih.govresearchgate.net These methods allow for the detailed analysis of electronic structures, conformational possibilities, and reaction mechanisms. nih.govresearchgate.net

DFT calculations are employed to determine the optimized geometries and electronic properties of chroman derivatives in their ground state. nih.gov For instance, the B3LYP/6-311+G(d,p) method has been used to calculate properties of 2-amino-4H-chromene derivatives. nih.gov Such studies involve analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding a molecule's reactivity. researchgate.net The distribution of electron density, influenced by substituents like the chloro and fluoro groups in 8-Chloro-7-fluorochroman-4-amine, dictates the molecule's electrostatic potential and its ability to interact with other molecules. researchgate.net

Conformational analysis, often initiated with a Monte Carlo molecular mechanics search, is vital for understanding the flexibility of the chroman ring system. acs.org For chroman-4-one analogs, low-energy conformers are used as starting points for DFT minimizations to predict stable three-dimensional structures. acs.org The orientation of substituents on the chroman scaffold can significantly alter the molecule's shape and its interactions with biological targets. acs.org The presence of bulky and electron-withdrawing groups, such as chlorine and fluorine at the 8- and 7-positions, respectively, would be expected to influence the conformational preferences of the dihydropyran ring and the orientation of the amine group at the 4-position. Research on related chroman-4-ones has shown that even minor changes in substitution can markedly affect biological activity, highlighting the importance of precise conformational and electronic understanding. acs.org

Table 1: Representative Quantum Chemical Calculation Parameters for Chroman Analogs

| Methodology | Basis Set | Application | Reference |

| Density Functional Theory (DFT), B3LYP | 6-311+G(d,p) | Calculation of ground state properties of 2-amino-4H-chromene derivatives. | nih.gov |

| Density Functional Theory (DFT), B3LYP | 6-31G | Prediction of VCD spectra for determining absolute configuration of chroman-4-one enantiomers. | acs.org |

| Time-Dependent DFT (TD-DFT), B3LYP | 6-31G / 6-311G* | Computation of absorption spectra for 2-amino-4-benzo[h]chromene derivatives. | researchgate.net |

DFT studies are instrumental in predicting the reactivity of different sites on the chroman ring and elucidating the mechanisms of synthetic reactions. nih.gov For example, the synthesis of 2-amino-4H-chromenes is thought to proceed via a Michael addition pathway. nih.gov Computational analysis can model the transition states and intermediates of such reactions, providing insight into the reaction kinetics and thermodynamics. canterbury.ac.uk

In the context of this compound, theoretical calculations could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies for further modification. The electron-withdrawing nature of the chlorine and fluorine atoms would significantly influence the electron density distribution around the benzene (B151609) ring portion of the chroman structure, affecting its reactivity. Studies on the free radical substitution of related heterocyclic compounds have shown that DFT can accurately predict site selectivity, which aligns with experimental results. nih.gov This predictive power is invaluable for designing efficient syntheses and anticipating potential side products.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for exploring how molecules like this compound might interact with biological targets, such as enzymes. researchgate.netacs.orgnih.gov These methods provide a three-dimensional perspective on ligand-protein binding and can help to explain the molecular basis of a compound's biological activity. researchgate.netacs.org

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.govnih.gov For chroman-4-one derivatives that act as Sirtuin 2 (SIRT2) inhibitors, docking studies have been crucial in understanding their binding mode. acs.org These studies have shown that the carbonyl group of the chroman-4-one scaffold often forms key hydrogen bonds with amino acid residues in the enzyme's active site, such as Gln142 in a SIRT2 homology model. acs.org

For this compound, a similar approach could be used to investigate its potential binding to various enzymes. The amine group at the C4 position and the halogen substituents on the aromatic ring would be key features in determining its binding affinity and selectivity. Docking studies on related chromanone derivatives have revealed that substituents can fit into specific hydrophobic or hydrophilic pockets within the enzyme's binding site. acs.org The chlorine and fluorine atoms of this compound would likely influence its interactions through halogen bonding and by altering the electronic properties of the aromatic ring.

Beyond simply predicting binding poses, molecular modeling can elucidate the mechanism of action of a compound by detailing the specific molecular interactions that stabilize the ligand-target complex. acs.org For instance, in studies of chromone (B188151) derivatives as acetylcholinesterase (AChE) inhibitors, docking revealed that an amine group at the C-2 position could form additional hydrogen bonds with tyrosine and glycine (B1666218) residues, thereby increasing inhibitory activity. researchgate.net

In the case of this compound, molecular dynamics (MD) simulations could complement docking studies to provide a dynamic view of the binding process and the stability of the resulting complex. nih.gov MD simulations can reveal how the ligand and protein adapt to each other's presence over time, providing a more accurate picture of the binding energetics. nih.gov Analysis of these interactions helps to build a comprehensive understanding of the structure-activity relationship, guiding the design of more potent and selective analogs. acs.orgnih.gov

Table 2: Examples of Molecular Docking in Chroman Analog Research

| Compound Class | Target Enzyme | Key Findings from Docking | Reference |

| Chroman-4-one analogs | Sirtuin 2 (SIRT2) | Carbonyl oxygen forms hydrogen bonds; substituents fit into hydrophobic pockets. | acs.org |

| Spiroquinoxalinopyrrolidine-chromanone hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Compounds with fluorine showed high binding affinity. | nih.gov |

| 3-Substituted chromanones | Acetylcholinesterase (AChE) | Amine group at C-2 increases activity via additional hydrogen bonds. | researchgate.net |

Cheminformatics and Predictive Modeling in Chroman-4-amine (B2768764) Research

Cheminformatics and predictive modeling play a crucial role in modern drug discovery by enabling the analysis of large datasets of chemical compounds and the prediction of their biological activities. nih.govnih.gov For a class of compounds like chroman-4-amines, these approaches can accelerate the identification of promising new drug candidates.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of amine compounds with their physicochemical properties or biological activities. nih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to build mathematical equations that can predict the properties of untested compounds. nih.gov For example, QSPR models have been used to assess the CO2 absorption properties of various amines based on their structural characteristics. nih.gov

In the context of chroman-4-amine research, a similar approach could be used to develop models that predict properties like enzyme inhibitory activity or cell permeability. By training a model on a dataset of known chroman-4-amine analogs with measured biological data, it would be possible to predict the potential activity of novel compounds like this compound. Chemical language models, a more recent deep learning approach, have also shown promise in predicting the bioactivity of molecules from their chemical structure, offering another avenue for future research. chemrxiv.org These predictive tools are invaluable for prioritizing which new compounds to synthesize and test, making the drug discovery process more efficient. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME profiling is a crucial step in drug development, helping to identify compounds with favorable pharmacokinetic properties. nih.gov For chroman derivatives, various computational tools and web servers are employed to predict these characteristics, guiding the synthesis and selection of promising candidates. researchgate.netnih.gov

Detailed computational analyses of chroman analogs have revealed key insights into their ADME profiles. These studies often utilize models based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area, to predict its behavior in the body.

Key research findings for chroman analogs indicate that their ADME properties can be significantly influenced by the nature and position of substituents on the chroman ring. For instance, the introduction of halogen atoms, such as chlorine and fluorine, can impact a molecule's lipophilicity and metabolic stability. The amine group at the 4-position is also a critical determinant of a compound's basicity and, consequently, its absorption and distribution characteristics.

Below is a representative, interactive data table summarizing the predicted ADME properties for a set of chroman analogs, based on computational models.

Advanced Pharmacological Property Prediction (excluding clinical relevance)

Beyond ADME, computational methods can predict a compound's potential pharmacological activity by analyzing its interaction with biological targets. nih.gov Pharmacophore modeling and virtual screening are powerful techniques used to identify potential protein targets for novel compounds and to refine their structures for enhanced activity. nih.gov

For chroman-4-amine analogs, these computational approaches have been employed to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. The structural features of the chroman ring system, combined with the substituent pattern, dictate the compound's three-dimensional shape and electronic properties, which are critical for molecular recognition by a biological target.

Research in this area has shown that the chroman-4-one scaffold, a close structural relative of chroman-4-amine, is a versatile starting point for the design of inhibitors for enzymes such as protein kinases and sirtuins. acs.orgresearchgate.net The substitution pattern on the aromatic ring and at other positions of the chroman nucleus plays a significant role in determining the potency and selectivity of these compounds.

The following interactive data table presents predicted pharmacological properties for representative chroman analogs based on computational models.

Structure Activity Relationship Sar Studies of 8 Chloro 7 Fluorochroman 4 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of chroman-4-amine (B2768764) derivatives can be significantly influenced by the nature and position of substituents on the chroman ring system and modifications to the amine group.

The presence and nature of halogen substituents on the aromatic ring of the chroman scaffold are critical determinants of biological activity. In a series of substituted chromone (B188151) and chroman-4-one derivatives evaluated as inhibitors of the enzyme Sirtuin 2 (SIRT2), it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory potency. nih.govacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor of SIRT2 with an IC50 of 1.5 μM. nih.gov This suggests that the electron-withdrawing nature of the chlorine at position 8 and the fluorine at position 7 of 8-Chloro-7-fluorochroman-4-amine likely contributes significantly to its biological activity profile. The combination of a moderately electron-withdrawing chlorine and a highly electronegative fluorine may create a unique electronic environment that influences binding to biological targets.

Furthermore, studies on other halogenated heterocyclic compounds have demonstrated that the type and number of halogen atoms can dramatically affect biological responses, including insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com In some cases, compounds with a greater number of chlorine atoms exhibited the highest activity. biointerfaceresearch.com This highlights the general importance of halogenation in modulating the bioactivity of small molecules.

Besides the halogen atoms, other substituents on the chroman ring can also play a significant role in modulating biological activity. Research on chroman-4-one derivatives has shown that modifications at the 2-, 3-, 6-, and 8-positions can have a substantial impact. gu.se For example, in the context of SIRT2 inhibitors, an alkyl chain of three to five carbons at the 2-position was found to be crucial for high potency. nih.govacs.org

The introduction of various substituents at the 3-position of chroman-4-one, such as amino, bromo, acetoxy, and cyano groups, has been explored to develop peptidomimetics. gu.se These modifications can alter the conformational properties of the molecule and introduce new interaction points with biological targets. Therefore, it is plausible that introducing small alkyl or other functional groups at available positions on the chroman ring of this compound could further modulate its biological activity.

Comparative SAR Analysis of Related Chroman-4-amine Scaffolds

The chroman-4-amine scaffold contains a chiral center at the 4-position, meaning it can exist as different stereoisomers (enantiomers). evitachem.com The three-dimensional arrangement of atoms is a critical factor in determining how a drug molecule interacts with its biological target. nih.gov It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different biological activities.

Studies on stereoisomers of other biologically active amines have demonstrated profound differences in their potency. For instance, in a series of allenic amine inactivators of monoamine oxidase type B (MAO-B), the (R)-allenes were up to 200-fold more potent than their (S)-allenic counterparts. nih.gov Similarly, (R)-1,2,3,4-tetrahydro-1-naphthylamine was found to be 150-fold more potent as an inhibitor of MAO-B than its (S)-enantiomer. nih.gov This highlights the high degree of stereoselectivity often observed in drug-receptor interactions. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound and its derivatives would exhibit different biological activities, with one enantiomer likely being significantly more potent or having a different pharmacological profile than the other. The specific stereochemistry of the amine at the C-4 position is expected to be a critical determinant of the biological response.

Future Research Directions and Unexplored Avenues for 8 Chloro 7 Fluorochroman 4 Amine

Development of Novel Synthetic Routes and Methodologies for Complex Derivatives

The synthesis of 8-Chloro-7-fluorochroman-4-amine and its complex derivatives presents an opportunity for significant methodological innovation. While the core chroman structure can be accessed through established routes, the generation of diverse and intricately substituted analogs necessitates the development of more advanced and efficient synthetic strategies. Future research should focus on several key areas to expand the chemical space accessible from this promising scaffold.

One major avenue for exploration is the use of metal-free radical cascade cyclizations. Recent studies have demonstrated the utility of generating carbamoyl (B1232498) radicals from oxamic acids, which then undergo cyclization to form chroman-4-one scaffolds. researchgate.net This approach offers high functional group tolerance and could be adapted for the synthesis of this compound precursors. researchgate.net Similarly, visible-light-mediated syntheses, such as the deaminative alkylation of amino acid-derived Katritzky salts, provide a green and efficient alternative for producing 3-alkyl-substituted chroman-4-one derivatives. researchgate.net The application of these photoredox catalysis methods to the synthesis of complex derivatives of this compound could lead to novel compounds with unique substitution patterns.

Another promising direction is the development of one-pot multicomponent reactions. A green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been reported using pyridine-2-carboxylic acid as a sustainable catalyst in a water-ethanol solvent system. rsc.org This methodology, which boasts high atom economy and a low E-factor, could be investigated for the synthesis of chroman-4-amine (B2768764) derivatives, potentially streamlining the synthetic process and reducing waste. rsc.org Furthermore, palladium-catalyzed intramolecular aryloxycarbonylation has been employed in the synthesis of chroman-2,4-diones, showcasing the potential for transition-metal catalysis to construct complex chroman-based heterocycles. nih.gov

The stereochemistry of the amine group at the C4 position is a critical determinant of biological activity. evitachem.com Future synthetic efforts should, therefore, focus on the development of stereoselective methods to access specific enantiomers of this compound and its derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to achieve high enantiomeric purity.

Finally, the exploration of novel starting materials and building blocks will be crucial for generating structural diversity. The base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, often facilitated by microwave irradiation, is a common method for assembling the chroman-4-one scaffold. acs.orgacs.org Research into new aldehyde and acetophenone (B1666503) coupling partners, particularly those bearing complex functionalities, will be essential for creating a library of diverse this compound derivatives for biological screening.

Advanced Computational Chemistry Applications for Predictive Modeling and Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel chroman-4-amine derivatives. Future research should leverage advanced computational methods to build predictive models of bioactivity, understand structure-activity relationships (SAR), and guide the design of new compounds with improved properties.

A key area for development is the construction and validation of robust homology models for relevant biological targets. acs.org For instance, in the context of sirtuin inhibition, a homology model of SIRT2 was used to elucidate the binding mode of chroman-4-one inhibitors. acs.org Such models can reveal key interactions, like hydrogen bonding with conserved water molecules, that are crucial for ligand binding. acs.org For this compound, identifying potential biological targets and building corresponding homology models will be a critical first step.

Quantitative Structure-Activity Relationship (QSAR) studies will also play a vital role. 2D-QSAR and docking simulations have been successfully applied to chromene derivatives to analyze their antimicrobial and anticancer activities. nih.gov These models can identify key molecular descriptors that correlate with biological activity, enabling the prediction of potency for newly designed compounds. For this compound, developing QSAR models based on a library of synthesized derivatives will be essential for understanding the influence of substitutions on the chroman ring on biological activity.

Molecular docking simulations will be instrumental in predicting the binding modes of this compound derivatives within the active sites of their biological targets. These simulations can help to rationalize observed SAR data and guide the design of new analogs with enhanced binding affinity and selectivity. For example, docking studies could be used to explore how different substituents on the chroman scaffold of this compound interact with the amino acid residues of a target protein, allowing for the rational design of more potent inhibitors.

Furthermore, advanced techniques such as molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can help to assess the stability of the predicted binding mode and identify any conformational changes that may occur upon ligand binding. This information can be invaluable for the design of next-generation chroman-4-amine derivatives with optimized pharmacokinetic and pharmacodynamic properties.

Identification of New Biological Targets and Pathways for Chroman-4-amines

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov A key future research direction for this compound is the systematic identification of novel biological targets and the elucidation of the molecular pathways through which it exerts its effects.

One approach to target identification is through high-throughput screening against a broad panel of enzymes and receptors. Chroman-4-one and chromone (B188151) derivatives have been identified as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.orgnih.gov Other chromen-4-one derivatives have been found to inhibit telomerase by downregulating the expression of dyskerin, showing potential as anticancer agents. nih.gov Screening this compound and its derivatives against similar target classes could reveal new therapeutic opportunities.

Phenotypic screening, where compounds are tested for their effects on cell behavior without prior knowledge of the target, is another powerful strategy. For example, chromene derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov By observing the phenotypic changes induced by this compound in various cell lines, it may be possible to gain clues about its mechanism of action and potential therapeutic applications. Subsequent target deconvolution studies, using techniques such as chemical proteomics, can then be employed to identify the specific molecular targets responsible for the observed phenotype.

The exploration of chroman-4-amines as modulators of G protein-coupled receptors (GPCRs) is another promising avenue. Chromen-4-one derivatives have been developed as agonists and antagonists for the lipid-activated GPCR GPR55, with tunable efficacy. acs.org Given the structural similarities, it is plausible that this compound could also interact with GPCRs, opening up possibilities for the treatment of a wide range of diseases, including inflammation, pain, and metabolic disorders. acs.org

Furthermore, the potential of chroman derivatives as antimicrobial and antiviral agents warrants further investigation. nih.govnih.gov Chroman and 2H-chromene derivatives have been shown to act as capsid-binding inhibitors of human rhinovirus. nih.gov Screening this compound against a panel of viruses and bacteria could lead to the discovery of new anti-infective agents.

Exploration of New Derivative Chemistries for Enhanced Specificity and Potency (in vitro)

To fully exploit the therapeutic potential of this compound, a systematic exploration of new derivative chemistries is required to enhance its in vitro specificity and potency. This will involve the strategic modification of the chroman scaffold to optimize interactions with its biological target(s).

Structure-activity relationship (SAR) studies will be central to this effort. Previous research on chroman-4-one derivatives has provided valuable insights into the influence of substituents on biological activity. For example, in the case of SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions and an alkyl chain of three to five carbons at the 2-position were found to be crucial for high potency. acs.org For this compound, a focused library of derivatives should be synthesized to probe the effects of modifying the substituents at various positions on the chroman ring.

The introduction of different functional groups can also be used to modulate the physicochemical properties of the molecule, such as its solubility and lipophilicity, which can in turn affect its biological activity. For instance, the incorporation of heterofunctional groups like hydroxyl, carboxylic acid, ester, and amide moieties into the side chain of chroman-4-ones has been explored to increase hydrophilicity. acs.org Similar strategies could be applied to this compound to improve its drug-like properties.

The stereochemistry of the amine at the C4 position is known to be a significant factor in the biological activity of chroman-4-amines. evitachem.com Therefore, the synthesis and evaluation of both enantiomers of this compound and its derivatives will be critical for determining the optimal stereoconfiguration for a given biological target.

Furthermore, the exploration of bioisosteric replacements for the existing functional groups on the this compound scaffold could lead to compounds with improved properties. For example, the replacement of the carbonyl oxygen in chromen-4-one with a sulfur atom was found to convert a GPR55 agonist into a weak antagonist, highlighting the importance of this position for biological activity. acs.org Similar modifications to the chroman ring of this compound could result in compounds with novel pharmacological profiles.

| Scaffold Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Varying substituents at C2, C5, and C6 positions | To probe the steric and electronic requirements of the binding pocket. | Enhanced potency and selectivity. |

| Introduction of hydrophilic groups | To improve solubility and pharmacokinetic properties. | Better in vivo efficacy. |

| Stereoselective synthesis of C4-amine enantiomers | To determine the optimal stereochemistry for target engagement. | Increased potency and reduced off-target effects. |

| Bioisosteric replacement of ring heteroatoms | To modulate electronic properties and hydrogen bonding capacity. | Novel pharmacological profiles (e.g., agonist to antagonist switch). |

Methodological Advancements in In Vitro Biological Screening and Mechanistic Elucidation

To accelerate the discovery and development of this compound-based therapeutics, it is essential to embrace and develop advanced in vitro biological screening and mechanistic elucidation methodologies. This will enable a more rapid and detailed understanding of the biological effects of this compound and its derivatives.

The implementation of high-throughput screening (HTS) platforms will be crucial for the rapid evaluation of large libraries of chroman-4-amine derivatives against a diverse range of biological targets. Fluorescence-based assays, such as those used to evaluate SIRT2 inhibition, are well-suited for HTS. acs.org The development of novel cell-based assays that can report on specific signaling pathways will also be important for identifying compounds with desired cellular activities.

For a deeper understanding of the mechanism of action, advanced in vitro techniques will be required. For example, if this compound is found to have antiproliferative effects, caspase enzyme activity assays can be used to determine if it induces apoptosis. nih.gov Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to directly measure the binding affinity and thermodynamics of the interaction between the compound and its purified protein target, providing valuable data for SAR studies.

To elucidate the broader cellular effects of this compound, "omics" technologies such as transcriptomics (RNA-seq) and proteomics can be utilized. By analyzing the changes in gene and protein expression in cells treated with the compound, it is possible to identify the signaling pathways and cellular processes that are modulated. This information can help to generate hypotheses about the mechanism of action and identify potential biomarkers for monitoring the compound's activity in vivo.

Furthermore, the development of more sophisticated in vitro models that better recapitulate the complexity of human tissues, such as 3D organoids or microfluidic "organ-on-a-chip" systems, will be invaluable for assessing the efficacy and potential toxicity of this compound derivatives in a more physiologically relevant context. These advanced models can provide more predictive data on human responses compared to traditional 2D cell cultures.

| Screening/Elucidation Method | Application | Information Gained |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries against specific targets. | Identification of initial hits with desired activity. |

| Surface Plasmon Resonance (SPR) | Quantify binding affinity and kinetics between a compound and its target. | Detailed understanding of the drug-target interaction. |

| Transcriptomics (RNA-seq) | Profile changes in gene expression upon compound treatment. | Insight into modulated cellular pathways and potential off-target effects. |

| 3D Organoid Models | Test compound efficacy and toxicity in a more physiologically relevant system. | More predictive data on human response. |

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 8-Chloro-7-fluorochroman-4-amine, and how can purity be optimized during synthesis?

- Methodological Answer : Begin with nucleophilic aromatic substitution to introduce fluorine and chlorine at positions 7 and 8 of the chroman backbone. Use Modern Organic Synthesis in the Laboratory (Mann & Saunders) for stepwise protocols . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with UV detection (λ = 254 nm). For final amine protection/deprotection, employ Boc anhydride and TFA cleavage, monitoring by TLC (Rf ≈ 0.3 in 10% MeOH/DCM) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a dark, inert atmosphere (argon or nitrogen) at 2–8°C to prevent photodegradation and oxidation. Use amber vials sealed with PTFE-lined caps. Conduct stability assays via ¹H NMR every 3 months to detect decomposition (e.g., amine oxidation to nitro groups) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]+ ~ 202.05). Pair with ¹³C NMR to verify substitution patterns (e.g., C-F coupling constants ~245 Hz for fluorine at position 7). Compare spectral data to structurally similar compounds like 4-Chloro-7-(dioxaborolan) derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated chroman amines?

- Methodological Answer : Perform controlled comparative studies under standardized conditions (e.g., solvent polarity, temperature). For example, if conflicting data exist on amine nucleophilicity, use kinetic assays (UV-Vis monitoring of SN2 reactions) and DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states. Cross-reference findings with Spectrometric Identification of Organic Compounds for validation .

Q. What experimental designs are optimal for studying the environmental interactions of this compound on indoor surfaces?

- Methodological Answer : Simulate indoor surface adsorption using quartz crystal microbalance (QCM) experiments. Coat QCM sensors with SiO2 or TiO2 to mimic common surfaces. Monitor mass changes under varying humidity (30–70% RH) and temperature (20–40°C). Analyze surface reactivity with ToF-SIMS to detect degradation products .

Q. How can reaction conditions be optimized to minimize byproducts during the chlorination/fluorination of chroman derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: reagent stoichiometry (Cl2 vs. NCS; Selectfluor vs. DAST), solvent (DMF vs. acetonitrile), and reaction time. Use LC-MS to quantify byproducts (e.g., dihalogenated isomers). Optimize using response surface methodology (RSM) in JMP or Minitab .

Q. What safety protocols are critical when handling halogenated chroman amines in high-throughput screening?

- Methodological Answer : Implement fume hoods with HEPA filters and conduct regular air monitoring for volatile degradation products. Use closed-system reactors (e.g., ChemSpeed platforms) to minimize exposure. Refer to Safety Data Sheet templates from for hazard mitigation (e.g., PPE: nitrile gloves, face shields) .

Q. How should researchers present complex structural data for this compound in publications?

- Methodological Answer : Follow Med. Chem. Commun. guidelines: limit figures to 2–3 structures per table. Use color-coded schemes for reaction pathways (e.g., blue for fluorination, red for chlorination). Avoid numbering compounds (e.g., "compound 4b") in graphics; instead, label substituents directly on the chroman backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.